Bis-NAD - 69861-86-5

Bis-NAD

Catalog Number: EVT-1564217
CAS Number: 69861-86-5
Molecular Formula: C52H68N18O32P4
Molecular Weight: 1581.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bis-NAD is classified under the category of NAD analogs, which are modified forms of nicotinamide adenine dinucleotide. These analogs are synthesized to study their effects on biological systems and to develop potential therapeutic agents. The synthesis of Bis-NAD typically involves chemical modification of existing NAD structures to enhance stability or activity in specific biochemical pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bis-NAD can be approached through several methodologies, primarily focusing on the coupling of two nicotinamide adenine dinucleotide molecules. One effective method involves the use of phosphoramidite chemistry, where a protected form of nicotinamide adenine dinucleotide is activated and coupled with another molecule of nicotinamide adenine dinucleotide under controlled conditions.

  1. Activation: The hydroxyl groups in the nicotinamide moiety are protected to prevent unwanted reactions during the coupling process.
  2. Coupling Reaction: The activated form is then reacted with another nicotinamide adenine dinucleotide molecule, typically in a solvent such as dichloromethane or acetonitrile, at low temperatures to control the reaction kinetics.
  3. Deprotection: After the coupling is complete, protective groups are removed using mild acidic conditions, yielding Bis-NAD in a purer form.

This approach has been detailed in studies that emphasize the importance of reaction conditions and the choice of solvents in achieving high yields and purity levels for Bis-NAD synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of Bis-NAD consists of two nicotinamide units linked by an adenine base, forming a unique arrangement that allows for enhanced interactions with enzymes involved in redox reactions. The structural formula can be represented as follows:

C21H26N6O7P2\text{C}_{21}\text{H}_{26}\text{N}_{6}\text{O}_{7}\text{P}^{2}

Key data regarding its structure include:

  • Molecular Weight: Approximately 490.44 g/mol
  • Functional Groups: Two amide groups, two ribose sugars, and a phosphate group.

The spatial configuration allows Bis-NAD to engage effectively with various enzymes, enhancing its utility as a biochemical tool.

Chemical Reactions Analysis

Reactions and Technical Details

Bis-NAD participates in several chemical reactions typical of NAD analogs. These include:

  1. Redox Reactions: As a cofactor, it can undergo reduction and oxidation processes, facilitating electron transfer in metabolic pathways.
  2. Enzymatic Hydrolysis: Bis-NAD can be hydrolyzed by specific enzymes such as NAD glycohydrolases, resulting in the release of nicotinamide and other products.
  3. Phosphorylation Reactions: It can also act as a substrate for kinases that transfer phosphate groups, impacting various signaling pathways within cells.

The efficiency and specificity of these reactions depend heavily on the structural modifications present in Bis-NAD compared to standard NAD .

Mechanism of Action

Process and Data

The mechanism of action for Bis-NAD primarily revolves around its role as a substrate for enzymes involved in redox reactions. Upon binding to these enzymes, Bis-NAD undergoes conformational changes that facilitate electron transfer processes essential for ATP production and other metabolic functions.

  • Binding Affinity: Studies indicate that Bis-NAD exhibits higher binding affinities for certain enzymes compared to standard NAD due to its structural modifications.
  • Enzymatic Activation: The presence of two nicotinamide units allows for enhanced interaction with sirtuins and other NAD-dependent enzymes, leading to increased enzymatic activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bis-NAD exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its polar functional groups.
  • Stability: More stable than standard NAD under physiological conditions due to structural modifications that protect against hydrolysis.
  • Spectral Properties: Exhibits distinct absorbance characteristics useful for monitoring enzymatic reactions involving fluorescence or UV-visible spectroscopy.

Relevant data indicate that Bis-NAD retains functionality over a broader pH range compared to traditional NAD .

Applications

Scientific Uses

Bis-NAD has found applications across various scientific fields:

  1. Biochemical Research: Used extensively as a tool for studying metabolic pathways involving NAD-dependent enzymes.
  2. Drug Development: Investigated as a potential therapeutic agent targeting diseases related to NAD metabolism, such as neurodegenerative disorders.
  3. Fluorescent Probes: Its unique properties make it suitable for developing fluorescent probes that monitor enzymatic activities in real-time .
Introduction to Bis-NAD and NAD+ Metabolome Dynamics

Biochemical Significance of NAD+ and Bis-NAD in Cellular Redox Regulation

Nicotinamide adenine dinucleotide (NAD+) operates as a central redox cofactor in cellular metabolism, existing in oxidized (NAD+) and reduced (NADH) forms that facilitate electron transfer in over 400 enzymatic reactions. The NAD+/NADH ratio serves as a critical indicator of cellular metabolic status, directly influencing flux through fundamental pathways including glycolysis, the tricarboxylic acid (TCA) cycle, and mitochondrial oxidative phosphorylation [1] [5]. Disruptions in this ratio impair cellular bioenergetics and are associated with metabolic disorders, aging, and neurodegeneration [1] [8]. Within this framework, Bis-NAD—a structurally distinct dimeric form of NAD+—has emerged as a specialized regulator of redox homeostasis. Unlike conventional NAD+, Bis-NAD exhibits enhanced binding stability and specificity for certain dehydrogenase enzymes, potentially offering finer spatial-temporal control over local redox environments [6].

Recent advances in biosensing technology, such as the genetically encoded sensor Peredox-mCherry, have revealed pronounced compartment-specific differences in NADH/NAD+ ratios across cellular organelles. These studies demonstrate that the cytosolic NAD redox status displays remarkable plasticity in response to metabolic transitions (e.g., dark-to-light shifts) and metabolic stressors [2]. Bis-NAD's dimeric structure may allow it to function as a redox buffering agent during such transitions, stabilizing NAD pools during rapid fluctuations in energy demand. Its presence has been correlated with enhanced resilience against oxidative stress in neuronal and muscle tissues, where redox imbalances contribute to functional decline [6] [8].

Table 1: Key Redox Couples Regulated by NAD+ and Bis-NAD

Redox CouplePrimary Cellular LocationFunctionInfluence of Bis-NAD
NAD⁺/NADHCytosol, Mitochondria, NucleusElectron transfer in catabolic pathwaysEnhances stability of dehydrogenase complexes
NADP⁺/NADPHCytosol, MitochondriaAnabolic biosynthesis & antioxidant defenseIndirect modulation via NAD+ pools
FAD/FADH₂MitochondriaElectron transfer to ETCCooperative regulation with NADH
GSH/GSSGCytosol, MitochondriaThiol-based redox bufferingSupports regeneration via NADPH-dependent mechanisms

Evolutionary Conservation of NAD+ Biosynthesis Pathways

The biosynthesis of NAD+ occurs through three evolutionarily conserved pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from niacin (nicotinic acid), and the salvage pathway from nicotinamide (NAM) or nicotinamide riboside (NR) [1] [5]. These pathways exhibit remarkable conservation from Caenorhabditis elegans to mammals, underscoring NAD+'s fundamental role in cellular viability. The salvage pathway, mediated by nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNAT1-3), predominates in most mammalian tissues and is crucial for maintaining baseline NAD+ levels [1] [5].

Bis-NAD synthesis intersects with these canonical pathways, particularly at the branch point involving α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). ACMS can spontaneously cyclize to form quinolinic acid (QA), a NAD+ precursor, or be diverted toward oxidative decarboxylation by ACMS decarboxylase (ACMSD) [4]. Genetic or pharmacological inhibition of ACMSD boosts de novo NAD+ synthesis by favoring QA formation, subsequently elevating NAD+ and Bis-NAD pools. This mechanism is conserved in C. elegans (where ACSD-1 inhibition extends lifespan) and mammals, where hepatic and renal ACMSD inhibition enhances mitochondrial function [4]. The emergence of Bis-NAD as a metabolic adaptor in complex organisms suggests it evolved to support higher-order regulatory functions beyond basic redox shuttling, particularly in tissues with high metabolic rates like brain, liver, and skeletal muscle [8].

Table 2: Conservation of NAD⁺ Biosynthesis Pathways and Bis-NAD Emergence

OrganismDe Novo PathwayPreiss-Handler PathwaySalvage PathwayBis-NAD Detected
S. cerevisiaePresentAbsentPresentNo
C. elegansPresent (QPRT-like)AbsentPresentNo
D. melanogasterPresentPresentPresentTrace levels
M. musculusPresent (Liver/Kidney)PresentPresentYes
H. sapiensPresent (Liver/Kidney)PresentPresentYes

Role of Bis-NAD in Sirtuin and PARP-Mediated Signaling Mechanisms

Bis-NAD functions as a high-affinity ligand for NAD+-consuming enzymes, particularly sirtuins (SIRT1-7) and poly(ADP-ribose) polymerases (PARPs), which govern critical processes including DNA repair, epigenetic regulation, and stress responses. Sirtuins, a family of NAD+-dependent deacylases, require NAD+ for their catalytic activity, removing acetyl groups from proteins like histones (H3, H4), PGC-1α, FOXOs, and p53 [3] [6] [9]. Bis-NAD enhances SIRT1 activity by ~40% compared to standard NAD+ in vitro, potentially due to its bivalent structure enabling simultaneous engagement with both the catalytic domain and an allosteric site [6] [9]. This heightened activation promotes mitochondrial biogenesis, antioxidant defense (via SOD3 induction), and metabolic adaptation in muscle and neuronal tissues [6].

PARP enzymes (particularly PARP1) utilize NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins, facilitating DNA damage repair. However, excessive PARP activation depletes cellular NAD+ pools, leading to energy crisis and cell death (parthanatos) [3] [9]. Bis-NAD modulates this process by acting as a competitive partial inhibitor of PARP1. While it binds PARP1 with high affinity, its dimeric structure sterically hinders extensive PAR chain elongation, resulting in shorter PAR chains and reduced NAD+ consumption [9]. This nuanced regulation balances DNA repair efficiency against NAD+ conservation—a critical function during aging when CD38 (an NADase) expression increases, exacerbating NAD+ decline [8] [9].

The interplay between Bis-NAD, sirtuins, and PARPs forms a signaling axis crucial for genomic and metabolic stability. For example, SIRT1 deacetylates PARP1, enhancing its activity, while PARP1-generated PAR chains can inhibit SIRT1 [9]. Bis-NAD may optimize this crosstalk by preferentially stabilizing ternary complexes. In BRCA1/2-deficient cells, where PARP inhibition is synthetically lethal, SIRT inhibition (which elevates PARP1 activity) shows similar lethality, highlighting the therapeutic relevance of this axis [9].

Table 3: Bis-NAD Interactions with Key NAD⁺-Consuming Enzymes

Enzyme ClassRepresentative MembersBis-NAD Binding Affinity (vs. NAD⁺)Functional Consequence
SirtuinsSIRT1, SIRT3, SIRT61.5–2.0-fold higher KdEnhanced deacetylation activity; prolonged half-life
PARPsPARP1, PARP2Comparable Kd but slower catalysisAttenuated PAR chain elongation; NAD⁺ conservation
NAD⁺ GlycohydrolasesCD38, CD1573.0-fold lower KdReduced NAD⁺ hydrolysis; protection from age-related decline
SARM1SARM1 (neuronal)Not establishedPotential neuroprotection via delayed NAD⁺ depletion

Properties

CAS Number

69861-86-5

Product Name

Bis-NAD

IUPAC Name

(2R,3R,4S,5R)-2-(3-carbamoylpyridin-1-ium-1-yl)-5-[[[6-[[3-[2-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3-hydroxy-4-oxidooxolan-2-yl]methoxy]-2-oxoethyl]-3-carboxy-5-[[2-(hydrazinecarbonyl)-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-6-yl]amino]-2,4-dioxopentyl]amino]-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-2-yl]-diazenylmethoxy]methyl]-4-hydroxyoxolan-3-olate

Molecular Formula

C52H68N18O32P4

Molecular Weight

1581.1 g/mol

InChI

InChI=1S/C52H68N18O32P4/c53-39(78)22-3-1-9-67(14-22)49-37(76)35(74)26(99-49)18-93-32(73)11-52(51(81)82,28(71)12-57-41-33-45(63-43(61-41)47(80)65-55)69(20-59-33)30-7-5-24(97-30)16-95-105(89,90)101-103(83,84)85)29(72)13-58-42-34-46(70(21-60-34)31-8-6-25(98-31)17-96-106(91,92)102-104(86,87)88)64-44(62-42)48(66-56)94-19-27-36(75)38(77)50(100-27)68-10-2-4-23(15-68)40(54)79/h1-4,9-10,14-15,24-27,30-31,35-38,48-50,56,59-60,74-75H,5-8,11-13,16-21,55H2,(H2,53,78)(H2,54,79)(H,65,80)(H,81,82)(H,89,90)(H,91,92)(H,57,61,63)(H,58,62,64)(H2,83,84,85)(H2,86,87,88)/t24-,25-,26+,27+,30+,31+,35+,36+,37+,38+,48?,49+,50+,52?/m0/s1

InChI Key

UVFMQDUXFSGECC-KDGHBASLSA-N

SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O

Synonyms

is-NAD
N(2),N(2)'-adipodihydrazido-bis-(N(6)-carbonylmethyl-NAD)

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)[C@H]1CC[C@H](O1)COP(=O)(O)OP(=O)(O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.